molecular formula C16H21N7O B6687306 (6-pyrrolidin-1-ylpyridazin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

(6-pyrrolidin-1-ylpyridazin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6687306
M. Wt: 327.38 g/mol
InChI Key: OJORJUMBYFZXAO-ZDUSSCGKSA-N
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Description

The compound (6-pyrrolidin-1-ylpyridazin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is a complex organic molecule that features a pyridazine ring substituted with a pyrrolidine group and a triazole-linked pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-pyrrolidin-1-ylpyridazin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazine ring, followed by the introduction of the pyrrolidine group through nucleophilic substitution. The triazole-linked pyrrolidine moiety can be introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and triazole moieties.

    Reduction: Reduction reactions can be performed on the pyridazine ring to modify its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of lactams, while substitution reactions can introduce various functional groups to the pyridazine ring.

Scientific Research Applications

Chemistry

In chemistry, (6-pyrrolidin-1-ylpyridazin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (6-pyrrolidin-1-ylpyridazin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The pyridazine and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities with (6-pyrrolidin-1-ylpyridazin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone.

    Triazole-linked compounds: Molecules containing triazole rings, such as triazolylmethanes, are also similar.

Uniqueness

The uniqueness of this compound lies in its combination of a pyridazine ring with both pyrrolidine and triazole moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-pyrrolidin-1-ylpyridazin-3-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O/c24-16(14-5-6-15(19-18-14)21-8-1-2-9-21)23-10-3-4-13(23)12-22-11-7-17-20-22/h5-7,11,13H,1-4,8-10,12H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJORJUMBYFZXAO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCCC3CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC[C@H]3CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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